2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
GKT136901 is a NOX1/4 inhibitor. It acts by blocking tumor angiogenesis through a PPARα mediated mechanism and selective scavenging of peroxynitrite (PON).
Brand Name:
Vulcanchem
CAS No.:
955272-06-7
VCID:
VC0528923
InChI:
InChI=1S/C19H15ClN4O2/c1-12-18-15(10-17(25)23(12)11-13-6-4-5-9-21-13)22-24(19(18)26)16-8-3-2-7-14(16)20/h2-10,22H,11H2,1H3
SMILES:
CC1=C2C(=CC(=O)N1CC3=CC=CC=N3)NN(C2=O)C4=CC=CC=C4Cl
Molecular Formula:
C19H15ClN4O2
Molecular Weight:
366.8 g/mol
2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
CAS No.: 955272-06-7
Inhibitors
VCID: VC0528923
Molecular Formula: C19H15ClN4O2
Molecular Weight: 366.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 955272-06-7 |
---|---|
Product Name | 2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione |
Molecular Formula | C19H15ClN4O2 |
Molecular Weight | 366.8 g/mol |
IUPAC Name | 2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
Standard InChI | InChI=1S/C19H15ClN4O2/c1-12-18-15(10-17(25)23(12)11-13-6-4-5-9-21-13)22-24(19(18)26)16-8-3-2-7-14(16)20/h2-10,22H,11H2,1H3 |
Standard InChIKey | DNKYHHFCPXKFIY-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC(=O)N1CC3=CC=CC=N3)NN(C2=O)C4=CC=CC=C4Cl |
Canonical SMILES | CC1=C2C(=CC(=O)N1CC3=CC=CC=N3)NN(C2=O)C4=CC=CC=C4Cl |
Appearance | Solid powder |
Description | GKT136901 is a NOX1/4 inhibitor. It acts by blocking tumor angiogenesis through a PPARα mediated mechanism and selective scavenging of peroxynitrite (PON). |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo(4,3-c)pyridine-3,6(2H,5H)-dione GKT 136901 GKT-136901 GKT136901 |
Reference | 1: Appukuttan B, Ma Y, Stempel A, Ashander LM, Deliyanti D, Wilkinson-Berka JL, Smith JR. Effect of NADPH oxidase 1 and 4 blockade in activated human retinal endothelial cells. Clin Exp Ophthalmol. 2018 Jan 23. doi: 10.1111/ceo.13155. [Epub ahead of print] PubMed PMID: 29360265. 2: Geis C, Geuss E, Sommer C, Schmidt HH, Kleinschnitz C. NOX4 is an early initiator of neuropathic pain. Exp Neurol. 2017 Feb;288:94-103. doi: 10.1016/j.expneurol.2016.11.008. Epub 2016 Nov 14. PubMed PMID: 27856286. 3: Teixeira G, Szyndralewiez C, Molango S, Carnesecchi S, Heitz F, Wiesel P, Wood JM. Therapeutic potential of NADPH oxidase 1/4 inhibitors. Br J Pharmacol. 2017 Jun;174(12):1647-1669. doi: 10.1111/bph.13532. Epub 2016 Jul 14. Review. PubMed PMID: 27273790; PubMed Central PMCID: PMC5446584. 4: Rousset F, Hazane-Puch F, Pinosa C, Nguyen MV, Grange L, Soldini A, Rubens-Duval B, Dupuy C, Morel F, Lardy B. IL-1beta mediates MMP secretion and IL-1beta neosynthesis via upregulation of p22(phox) and NOX4 activity in human articular chondrocytes. Osteoarthritis Cartilage. 2015 Nov;23(11):1972-80. doi: 10.1016/j.joca.2015.02.167. PubMed PMID: 26521743. 5: Hirschhäuser C, Bornbaum J, Reis A, Böhme S, Kaludercic N, Menabò R, Di Lisa F, Boengler K, Shah AM, Schulz R, Schmidt HH. NOX4 in Mitochondria: Yeast Two-Hybrid-Based Interaction with Complex I Without Relevance for Basal Reactive Oxygen Species? Antioxid Redox Signal. 2015 Nov 10;23(14):1106-12. doi: 10.1089/ars.2014.6238. Epub 2015 Aug 3. PubMed PMID: 26237157; PubMed Central PMCID: PMC4657509. 6: Qiu S, Mintz JD, Salet CD, Han W, Giannis A, Chen F, Yu Y, Su Y, Fulton DJ, Stepp DW. Increasing muscle mass improves vascular function in obese (db/db) mice. J Am Heart Assoc. 2014 Jun 25;3(3):e000854. doi: 10.1161/JAHA.114.000854. PubMed PMID: 24965025; PubMed Central PMCID: PMC4309080. 7: Schildknecht S, Weber A, Gerding HR, Pape R, Robotta M, Drescher M, Marquardt A, Daiber A, Ferger B, Leist M. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite. Curr Med Chem. 2014;21(3):365-76. PubMed PMID: 23848532. 8: Sedeek M, Gutsol A, Montezano AC, Burger D, Nguyen Dinh Cat A, Kennedy CR, Burns KD, Cooper ME, Jandeleit-Dahm K, Page P, Szyndralewiez C, Heitz F, Hebert RL, Touyz RM. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes. Clin Sci (Lond). 2013 Feb;124(3):191-202. doi: 10.1042/CS20120330. PubMed PMID: 22920224. 9: Musset B, Clark RA, DeCoursey TE, Petheo GL, Geiszt M, Chen Y, Cornell JE, Eddy CA, Brzyski RG, El Jamali A. NOX5 in human spermatozoa: expression, function, and regulation. J Biol Chem. 2012 Mar 16;287(12):9376-88. doi: 10.1074/jbc.M111.314955. Epub 2012 Jan 30. PubMed PMID: 22291013; PubMed Central PMCID: PMC3308784. 10: Briones AM, Tabet F, Callera GE, Montezano AC, Yogi A, He Y, Quinn MT, Salaices M, Touyz RM. Differential regulation of Nox1, Nox2 and Nox4 in vascular smooth muscle cells from WKY and SHR. J Am Soc Hypertens. 2011 May-Jun;5(3):137-53. doi: 10.1016/j.jash.2011.02.001. Epub 2011 Mar 17. PubMed PMID: 21419746. 11: Garrido-Urbani S, Jemelin S, Deffert C, Carnesecchi S, Basset O, Szyndralewiez C, Heitz F, Page P, Montet X, Michalik L, Arbiser J, Rüegg C, Krause KH, Imhof BA. Targeting vascular NADPH oxidase 1 blocks tumor angiogenesis through a PPARα mediated mechanism. PLoS One. 2011 Feb 7;6(2):e14665. doi: 10.1371/journal.pone.0014665. Erratum in: PLoS One. 2011;6(2).doi: 10.1371/annotation/a392bbef-b0ec-4c70-b403-74a7bad85178. Imhof, Beat [corrected to Imhof, Beat A]. PubMed PMID: 21326871; PubMed Central PMCID: PMC3034713. 12: Sedeek M, Callera G, Montezano A, Gutsol A, Heitz F, Szyndralewiez C, Page P, Kennedy CR, Burns KD, Touyz RM, Hébert RL. Critical role of Nox4-based NADPH oxidase in glucose-induced oxidative stress in the kidney: implications in type 2 diabetic nephropathy. Am J Physiol Renal Physiol. 2010 Dec;299(6):F1348-58. doi: 10.1152/ajprenal.00028.2010. Epub 2010 Jul 14. PubMed PMID: 20630933. 13: Vendrov AE, Madamanchi NR, Niu XL, Molnar KC, Runge M, Szyndralewiez C, Page P, Runge MS. NADPH oxidases regulate CD44 and hyaluronic acid expression in thrombin-treated vascular smooth muscle cells and in atherosclerosis. J Biol Chem. 2010 Aug 20;285(34):26545-57. doi: 10.1074/jbc.M110.143917. Epub 2010 Jun 17. PubMed PMID: 20558727; PubMed Central PMCID: PMC2924092. |
PubChem Compound | 17027464 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume